Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate
CAS No.: 866009-07-6
Cat. No.: VC5108971
Molecular Formula: C11H14O5S
Molecular Weight: 258.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866009-07-6 |
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Molecular Formula | C11H14O5S |
Molecular Weight | 258.29 |
IUPAC Name | methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythiophene-2-carboxylate |
Standard InChI | InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3 |
Standard InChI Key | ZMLGTBXPTCYDHJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC |
Introduction
Structural Identification and Molecular Characterization
The compound’s core structure consists of a thiophene ring substituted at the 2-position with a carboxylate ester group and at the 3-position with a branched ethoxy-oxoethoxy chain. The molecular formula is inferred as C₁₁H₁₄O₆S based on structural analogs like methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (PubChem CID: 1482541) . Key identifiers include:
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name, methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thiophene-2-carboxylate, reflects the substitution pattern:
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Thiophene backbone: A five-membered aromatic ring with one sulfur atom.
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2-Position: Methoxycarbonyl group (-COOCH₃).
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3-Position: Ethyl 1-methyl-2-oxoethoxy ether (-O-C(O)-OCH₂CH₃ with a methyl branch).
The stereochemistry of the oxoethoxy side chain remains undefined in available literature, suggesting either racemic mixtures or conformational flexibility in synthetic preparations .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogs provide reference benchmarks:
Property | Value (Analog) | Method | Source |
---|---|---|---|
Molecular Weight | 244.27 g/mol | PubChem 2.1 | |
XLogP3 | 2.0 | XLogP3 3.0 | |
Hydrogen Bonding | 0 donors, 6 acceptors | Cactvs 3.4.6.11 | |
Rotatable Bonds | 7 | Cactvs 3.4.6.11 |
The SMILES string CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC
encodes the branched ethoxy-oxoethoxy group, validated using OEChem 2.3 .
Synthetic Pathways and Reactivity
General Synthesis Strategies
Thiophene carboxylates are typically synthesized via:
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Nucleophilic Substitution: Reaction of thiophene precursors with activated esters or acyl chlorides.
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Etherification: Alkylation of hydroxylated thiophenes using alkyl halides or Mitsunobu conditions.
For methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4), a related compound, synthesis involves cyclocondensation of methyl thioglycolate with 2-chloroacrylonitrile . Adapting this route, the target compound could be synthesized by introducing the ethoxy-oxoethoxy group via a Williamson ether synthesis or Michael addition to a pre-functionalized thiophene.
Key Reaction Intermediates
Intermediate steps likely include:
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Thiophene-3-ol: Generated via demethylation or hydrolysis of protective groups.
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Ethyl 1-methyl-2-oxoethyl ether: Prepared by esterification of glycolic acid derivatives followed by ethylation.
A plausible pathway involves:
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Protection of 3-hydroxythiophene with a tert-butyldimethylsilyl (TBS) group.
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Etherification with ethyl 2-bromo-1-methyl-2-oxoacetate under basic conditions.
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Deprotection and esterification with methyl chloroformate.
Physicochemical Properties
Thermal and Solubility Characteristics
Data extrapolated from methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) :
Property | Value | Conditions |
---|---|---|
Melting Point | 62–64°C (lit.) | Static air, sealed tube |
Boiling Point | 100–102°C/0.1 mmHg | Reduced pressure |
Density | 1.274 g/cm³ | Estimated group additivity |
Refractive Index | 1.550 | Sodium D-line, 20°C |
Water Solubility | Slightly soluble | 25°C, pH 7 |
The branched oxoethoxy chain likely enhances lipid solubility compared to linear analogs, as indicated by the XLogP3 value of 2.0 .
Stability and Degradation
Thiophene esters are prone to:
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Hydrolysis: Under acidic or basic conditions, yielding carboxylic acids.
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Oxidation: At the sulfur atom, forming sulfoxides or sulfones.
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Photodegradation: Via π→π* transitions in the aromatic ring.
Storage recommendations for analogs suggest inert atmospheres and protection from light .
Applications in Pharmaceutical Chemistry
Role in Heterocyclic Synthesis
Thiophene carboxylates serve as precursors for:
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Thienopyrimidinones: Cyclocondensation with ureas or thioureas .
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Quinazolinocarboline Alkaloids: Via Pictet–Spengler reactions, as demonstrated in the synthesis of rutaecarpine .
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p38 MAP Kinase Inhibitors: Substituted ureas derived from these esters show nanomolar activity in arthritis models .
Structure-Activity Relationships (SAR)
Key pharmacophoric features include:
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Ester Group: Modulates bioavailability through hydrolytic lability.
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Ether-Oxo Chain: Enhances binding to hydrophobic enzyme pockets.
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Thiophene Ring: Participates in π-stacking with aromatic residues.
In p38 inhibitors, replacing the amino group in methyl 3-amino-2-thiophenecarboxylate with ureas improved potency 10-fold .
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